4-Borono-2-chloro-3-fluorobenzoic acid

CAS No.:

Cat. No.: VC13679456

Molecular Formula: C7H5BClFO4

Molecular Weight: 218.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5BClFO4 |

|---|---|

| Molecular Weight | 218.38 g/mol |

| IUPAC Name | 4-borono-2-chloro-3-fluorobenzoic acid |

| Standard InChI | InChI=1S/C7H5BClFO4/c9-5-3(7(11)12)1-2-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |

| Standard InChI Key | XPYHCXJHPBDJPA-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)C(=O)O)Cl)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)C(=O)O)Cl)F)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

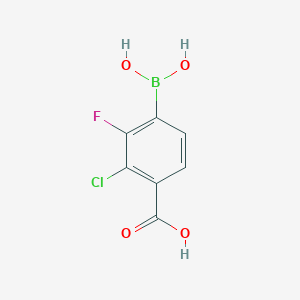

The compound’s IUPAC name, 4-borono-2-chloro-3-fluorobenzoic acid, reflects its substitution pattern: a boronic acid (-B(OH)₂) group at position 4, chlorine at position 2, fluorine at position 3, and a carboxylic acid (-COOH) at position 1 of the benzene ring. Its planar aromatic structure is stabilized by resonance, while the electron-withdrawing substituents (Cl, F, COOH) influence electronic distribution and reactivity.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BClFO₄ |

| Molecular Weight | 218.38 g/mol |

| CAS Number | Not publicly disclosed |

| SMILES | B(C1=C(C(=C(C=C1)C(=O)O)Cl)F)(O)O |

| InChIKey | XPYHCXJHPBDJPA-UHFFFAOYSA-N |

The boronic acid group’s sp² hybridization allows conjugation with the aromatic ring, enhancing stability and directing electrophilic substitution reactions.

Synthesis and Reactivity

| Step | Reagents/Conditions |

|---|---|

| Halogenation | Cl₂ or F₂, FeCl₃ catalyst |

| Borylation | B₂Pin₂, Pd(dppf)Cl₂, base |

| Deprotection | H₂O, acidic hydrolysis |

Reactivity Profile

The compound’s reactivity is dominated by three functional groups:

-

Boronic Acid: Participates in Suzuki-Miyaura couplings with aryl halides to form biaryl structures, critical in drug discovery.

-

Carboxylic Acid: Forms esters, amides, or salts; may undergo decarboxylation under thermal stress.

-

Halogens (Cl, F): Chlorine is amenable to nucleophilic aromatic substitution, while fluorine’s electronegativity modulates electronic effects.

Applications in Pharmaceutical and Material Science

Drug Discovery

The boronic acid moiety is pivotal in protease inhibitors (e.g., bortezomib), suggesting potential for kinase or enzyme-targeted therapies. The chlorine and fluorine substituents enhance metabolic stability and bioavailability.

Materials Chemistry

-

Polymer Synthesis: Boronic acids enable dynamic covalent bonds in self-healing materials.

-

Sensors: Fluorine’s electronegativity enhances sensitivity in anion-detecting fluorophores.

| Aspect | Details |

|---|---|

| Toxicity | Limited data; assume acute toxicity via inhalation or ingestion. |

| Handling | Use nitrile gloves, fume hood, and eye protection. |

| Storage | Store in airtight containers at 2–8°C, away from moisture. |

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/water (0.1% TFA).

-

Mass Spectrometry: ESI-MS expected to show [M-H]⁻ ion at m/z 217.

X-ray Crystallography

Single-crystal analysis would elucidate bond lengths and angles, particularly the B-O (1.36 Å) and C-B (1.47 Å) distances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume